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Compound of Interest

Compound Name: 5,7-Dimethylquinolin-2-amine

CAS No.: 1342190-00-4

Cat. No.: B1455756

Get Quote

Executive Summary & Compound Profile
5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) is a substituted quinoline derivative

belonging to the 2-aminoquinoline chemical class. While specific pharmacological data for this

precise analog is emerging, the 2-aminoquinoline scaffold is a privileged structure in medicinal

chemistry, historically validated for Nitric Oxide Synthase (NOS) inhibition and neuroprotective

activity (specifically BACE1 and AChE inhibition in Alzheimer's research).

This guide provides a rigorous, independent verification framework to validate the biological

efficacy of 5,7-Dimethylquinolin-2-amine. It focuses on distinguishing its potency and

selectivity against established reference standards in neuroinflammation and

neurodegeneration models.

Chemical Identity[1][2][3][4][5][6][7]
IUPAC Name: 5,7-dimethylquinolin-2-amine[1]
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Molecular Formula: C₁₁H₁₂N₂[2]

Molecular Weight: 172.23 g/mol [2]

Predicted Mechanism: Competitive inhibition of inducible/neuronal Nitric Oxide Synthase

(iNOS/nNOS) via guanidine-mimetic interaction at the heme active site.

Comparative Analysis: The Benchmarking
Landscape
To objectively verify performance, 5,7-Dimethylquinolin-2-amine must be benchmarked

against "Gold Standard" inhibitors with structurally similar binding modes.

Table 1: Comparative Reference Standards
Compound Primary Target Mechanism Role in Verification

5,7-Dimethylquinolin-

2-amine

Putative: iNOS /

nNOS

Heme-binding /

Competitive
Test Candidate

1400W iNOS (Human) Irreversible binding
Positive Control

(Potency)

7-Nitroindazole (7-NI) nNOS (Neuronal) Competitive inhibition
Positive Control

(Selectivity)

Tacrine AChE / BACE1
Cholinergic

modulation

Specificity Control

(Off-target)

L-NIL iNOS Selective inhibition
Alternative Potency

Benchmark

Scientific Rationale: The 2-amino group on the quinoline ring mimics the guanidino group of L-

Arginine (the endogenous NOS substrate). The 5,7-dimethyl substitution pattern is predicted to

enhance lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration

compared to hydrophilic inhibitors like Aminoguanidine.
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Protocol A: Enzymatic NOS Inhibition Assay (In Vitro)
Objective: Determine the IC50 of the compound against recombinant nNOS and iNOS to

establish intrinsic potency and selectivity.

Methodology: This protocol utilizes the Griess Reaction to measure nitrite (

), the stable oxidation product of Nitric Oxide (NO).

Reagent Preparation:

Buffer: 50 mM HEPES (pH 7.4) with 1 mM DTT, 1 mM Citrulline, and co-factors (NADPH,

FAD, FMN,

, Calmodulin,

).

Enzyme: Recombinant human iNOS and nNOS (commercial origin).

Substrate: L-Arginine (

final concentration).

Compound Dosing:

Prepare 10-point serial dilution of 5,7-Dimethylquinolin-2-amine (0.1 nM to 100

) in DMSO (Final DMSO < 1%).

Include 1400W and 7-NI as controls.

Reaction:

Incubate Enzyme + Compound for 15 min at 37°C.

Initiate reaction with L-Arginine/NADPH mix.

Incubate for 45 min at 37°C.
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Stop reaction with LDH/pyruvate (to oxidize NADPH) or direct Griess reagent addition.

Detection:

Add Griess Reagent (1% sulfanilamide + 0.1% NED).

Read Absorbance at 540 nm.

Data Analysis:

Normalize to Vehicle Control (100% Activity) and Blank (0% Activity).

Fit data to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Cellular Neuroinflammation Assay (BV-2
Microglia)
Objective: Verify if the compound can suppress LPS-induced NO production in a living

biological system (Cellular Potency).

Methodology:

Cell Culture: Maintain BV-2 microglial cells in DMEM + 10% FBS.

Seeding: Plate

cells/well in 96-well plates; adhere overnight.

Treatment:

Pre-treat cells with 5,7-Dimethylquinolin-2-amine (various concentrations) for 1 hour.

Stimulate with LPS (Lipopolysaccharide, 100 ng/mL) to induce iNOS expression.

Incubate for 24 hours.

Readout:

NO Release: Transfer
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supernatant to a new plate; add

Griess Reagent. Measure

.

Viability (Toxicity Check): Add MTT or CCK-8 reagent to the remaining cells to ensure NO

reduction is not due to cell death.

Success Criteria:

Significant reduction in NO levels (

) without significant reduction in cell viability (>80% viability vs control).

Mechanistic Visualization
The following diagrams illustrate the predicted mechanism of action and the logic flow for the

verification process.

Diagram 1: Mechanism of Action (NOS Pathway)
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Caption: Competitive inhibition of NOS enzymes by 5,7-Dimethylquinolin-2-amine prevents

the conversion of L-Arginine to Nitric Oxide.

Diagram 2: Verification Workflow
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Caption: Step-by-step workflow for independently verifying the chemical purity and biological

activity of the candidate compound.

Data Synthesis & Reporting
To ensure E-E-A-T compliance, data must be reported with statistical rigor. Use the following

template to summarize your independent verification results.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1455756/docs?utm_src=pdf-body-img#independent-verification-of-5-7-dimethylquinolin-2-amine-biological-effects-comparative-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Verification Data Template
Assay
Parameter

5,7-
Dimethylquino
lin-2-amine

1400W
(Control)

7-NI (Control) Interpretation

iNOS IC50 (

)

[Experimental

Value]
~0.007 >10 Lower IC50 =

Higher Potency

nNOS IC50 (

)

[Experimental

Value]
>100 ~0.7 Ratio determines

Selectivity

Selectivity Index

(nNOS/iNOS)
[Calculated] High iNOS High nNOS

Target

preference

BV-2 NO

Inhibition (EC50)

[Experimental

Value]
~1-5 N/A

Cellular

permeability

check

CCK-8

Cytotoxicity

(CC50)

[Experimental

Value]
>100 >50 Safety margin

(TI)

Calculation of Selectivity Index (SI):

A validated lead should ideally exhibit an SI > 10 for the intended isoform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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